See also: Levomilnacipran (has active moiety).
Levomilnacipran hydrochloride
CAS No.: 175131-60-9
Cat. No.: VC0003528
Molecular Formula: C15H23ClN2O
Molecular Weight: 282.81 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 175131-60-9 |
---|---|
Molecular Formula | C15H23ClN2O |
Molecular Weight | 282.81 g/mol |
IUPAC Name | (1S,2R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide;hydrochloride |
Standard InChI | InChI=1S/C15H22N2O.ClH/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12;/h5-9,13H,3-4,10-11,16H2,1-2H3;1H/t13-,15+;/m0./s1 |
Standard InChI Key | XNCDYJFPRPDERF-NQQJLSKUSA-N |
Isomeric SMILES | CCN(CC)C(=O)[C@]1(C[C@H]1CN)C2=CC=CC=C2.Cl |
SMILES | CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2.Cl |
Canonical SMILES | CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2.Cl |
Pharmacological Profile of Levomilnacipran Hydrochloride
Mechanism of Action and Neurochemical Specificity
Levomilnacipran hydrochloride ((1R,2S)-milnacipran) is the pharmacologically active enantiomer of racemic milnacipran, exhibiting a 15-fold greater selectivity for norepinephrine over serotonin reuptake inhibition compared to its counterpart . In vitro binding assays reveal high affinity for human serotonin (5-HT) and norepinephrine (NE) transporters, with inhibition constants (Ki) of 11.2 nM and 92.2 nM, respectively . This contrasts sharply with other SNRIs:
-
Venlafaxine: 5-HT:NE ratio = 30:1
-
Duloxetine: 5-HT:NE ratio = 10:1
Extended Pharmacodynamic Properties
Emerging research identifies levomilnacipran as a beta-site amyloid precursor protein cleaving enzyme-1 (BACE-1) inhibitor (IC50 = 2.8 μM), positioning it as a candidate for Alzheimer’s disease modification . This dual mechanism—combining antidepressant and anti-amyloid activity—remains unique among SNRIs and warrants further clinical exploration.
Clinical Efficacy in Major Depressive Disorder
Phase III Trial Outcomes
A pivotal double-blind, placebo-controlled study (NCT01034462) evaluated levomilnacipran ER (40–120 mg/day) in 429 MDD patients :
Parameter | Levomilnacipran ER | Placebo | Treatment Effect (95% CI) | P-value |
---|---|---|---|---|
MADRS Total Score Δ | -15.7 | -12.6 | -3.10 (-5.26, -0.94) | 0.0051 |
SDS Total Score Δ | -8.8 | -6.2 | -2.63 (-4.19, -1.07) | <0.001 |
Response Rate (%) | 41.5 | 29.1 | OR=1.76 (1.12–2.76) | 0.0107 |
Improvements in Sheehan Disability Scale (SDS) subdomains were particularly notable:
Dose-Response Relationships
Fixed-dose analyses reveal linear efficacy gains with increasing dosages :
Daily Dose (mg) | MADRS Δ vs. Placebo | SDS Δ vs. Placebo | Discontinuation Rate |
---|---|---|---|
40 | -3.23 | -1.89 | 8.2% |
80 | -3.99 | -2.51 | 11.7% |
120 | -4.86 | -2.57 | 14.1% |
Exposure-response modeling demonstrates a direct correlation between steady-state AUC (4000–8000 ng·h/mL) and clinical improvement (r=0.74, P<0.001) .
Pharmacokinetics and Metabolic Considerations
Metabolism and Elimination
Hepatic CYP3A4 mediates primary metabolism via N-desethylation and p-hydroxylation, producing inactive metabolites . Renal excretion accounts for 58% of elimination, necessitating dose adjustments:
Renal Function (CrCl) | Maximum Daily Dose |
---|---|
≥60 mL/min | 120 mg |
30–59 mL/min | 80 mg |
15–29 mL/min | 40 mg |
Concomitant CYP3A4 inhibitors (e.g., ketoconazole) increase AUC by 38%, warranting monitoring .
Adverse Event | Levomilnacipran (%) | Placebo (%) | NNH (95% CI) |
---|---|---|---|
Nausea | 24.1 | 6.3 | 10 (8–12) |
Hyperhidrosis | 14.7 | 2.1 | 15 (12–19) |
Tachycardia | 8.9 | 1.4 | 25 (20–37) |
Erectile Dysfunction | 12.4 (males) | 1.8 | 21 (17–29) |
Cardiovascular monitoring is advised due to dose-dependent increases in heart rate (mean Δ=7.2 bpm at 120 mg) .
Emerging Therapeutic Applications
Fatigue Symptom Management
Post-hoc analyses suggest unique benefits for MDD-associated fatigue :
-
Multidimensional Fatigue Inventory: 28% improvement vs. 15% placebo (P=0.03)
-
Work Productivity Activity Index: 22% reduction in presenteeism (P=0.02)
The noradrenergic predominance may enhance psychomotor activation, distinguishing it from SSRIs .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume